2-Pinanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

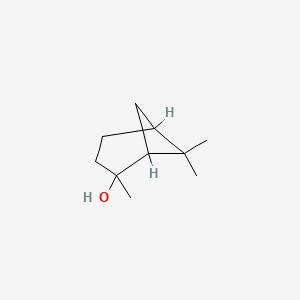

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWZKGZIIKPPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029180 | |

| Record name | 2-Pinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline] | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pinanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | 2-Pinanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

473-54-1, 4948-29-2 | |

| Record name | 2-Pinanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pinanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pinanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PINANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Pinanol fundamental physicochemical properties

An In-depth Technical Guide on the Core Physicochemical Properties of 2-Pinanol

Introduction

This compound is a bicyclic monoterpenoid alcohol derived from pinene.[1] It exists as two distinct stereoisomers, cis-2-Pinanol and trans-2-Pinanol, both of which are chiral.[1] This compound serves as a significant intermediate in the synthesis of various fragrance compounds, such as linalool, and is utilized in the broader chemical industry.[2][3] A thorough understanding of its fundamental physicochemical properties is crucial for its application in research, chemical synthesis, and drug development. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. Data is provided for the cis and trans isomers where available, as their stereochemistry significantly influences their physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [4][5][6] |

| Molecular Weight | 154.25 g/mol | [5][6][7] |

| Appearance | Nearly white solid at room temperature | [4][6][8][9] |

| Odor | Camphor-type, pine, woody | [6][9] |

Isomer-Specific Properties:

| Property | cis-2-Pinanol | trans-2-Pinanol | Mixture / Unspecified |

| Melting Point | 78–79 °C[1], 43-46 °C[6] | 58–59 °C[1], 51-52 °C[8] | 22-24 °C[4], 58-60 °C[7] |

| Boiling Point | 204-206 °C (at 760 mmHg)[6] | 203-205 °C (at 760 mmHg)[8] | 202-205 °C (at 760 mmHg)[4], 96 °C (at 20 Torr)[7] |

| Density | - | - | 0.969 g/cm³[7] |

| Flash Point | 79.44 °C[6] | 80.00 °C[8] | 78.33 °C[4], 80.8 °C[7] |

| Vapor Pressure | 0.068 mmHg at 25 °C (est.)[6] | 0.068 mmHg at 25 °C (est.)[8] | 0.0684 mmHg at 25°C[7] |

| Solubility in Water | 863.1 mg/L at 25 °C (est.)[6] | 863.1 mg/L at 25 °C (est.)[8] | - |

| Solubility (Other) | Soluble in alcohol[4][6] | Soluble in alcohol[4] | - |

| logP (o/w) | 2.650 (est.)[6] | 2.650 (est.)[8] | 2.19 - 2.65 (est.)[4][7] |

Synthetic Pathway Overview

This compound is commonly synthesized from α-pinene, a readily available natural terpene. The process involves a multi-step reaction sequence that first reduces the double bond in pinene to form pinane, followed by oxidation and subsequent reduction to yield the final alcohol product.

Caption: A flowchart illustrating the common industrial synthesis of this compound from α-pinene.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[10][11] The capillary method is a standard and widely used technique for this determination.[12]

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is finely powdered. The sample must be completely dry.[12]

-

Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed bottom, achieving a sample height of 1-2 mm.[10][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (such as a Thiele tube containing mineral oil) or a calibrated melting point apparatus.[10][11]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[10]

-

Data Recording: Two temperatures are recorded to define the melting range: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied.[13][14] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[10]

Caption: Standard experimental workflow for determining melting point via the capillary method.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[15] For small sample volumes, a micro-boiling point determination is effective.[16]

Methodology:

-

Apparatus Setup: A small amount (a few drops) of liquid this compound is placed into a small test tube or fusion tube.[16][17]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[17]

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or a metal heating block).[18]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[18] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[18]

-

Cooling and Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to enter the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this moment is the boiling point of the liquid.[15][18]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]

Methodology:

-

Solvent Measurement: A precise volume of the chosen solvent (e.g., 10 mL of distilled water) is measured and placed in a test tube or flask. The temperature of the solvent is recorded.[19]

-

Incremental Solute Addition: A small, pre-weighed amount of this compound is added to the solvent.[19]

-

Agitation: The mixture is agitated vigorously (e.g., by shaking or stirring) until the solute is completely dissolved. The system must be maintained at a constant temperature.[19]

-

Saturation Point: Steps 2 and 3 are repeated until a point is reached where a small amount of added this compound no longer dissolves, indicating that the solution is saturated.[19]

-

Quantification: The total mass of the dissolved this compound is determined by subtracting the mass of the remaining, undissolved solid from the total mass added.[19]

-

Expression of Results: Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent ( g/100 mL or g/100g ) or as mg/L.

Caption: A logical workflow for determining the solubility of a solid in a liquid solvent.

Determination of Optical Rotation

Optical rotation is the property of a chiral substance to rotate the plane of polarized light.[20] It is measured using a polarimeter.

Methodology:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank sample tube containing only the solvent that will be used for the solution.[21]

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a specific mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., ethanol). The concentration (c) is calculated in g/mL.

-

Measurement: The sample solution is transferred to a polarimeter tube of a known path length (l), typically 100 mm (1 dm). Any air bubbles must be removed. The tube is placed in the polarimeter.

-

Angle Reading: The observed angle of rotation (α) is measured. Dextrorotatory compounds rotate light clockwise (+) while levorotatory compounds rotate it counter-clockwise (-).[20][22]

-

Specific Rotation Calculation: The specific rotation, [α], is a standardized value and is calculated using the formula: [α] = α / (l * c) Where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light (commonly the sodium D-line, 589.3 nm) must also be reported.[21][22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN107253900B - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis+trans-2-pinanol, 473-54-1 [thegoodscentscompany.com]

- 5. This compound | C10H18O | CID 10128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-2-pinanol, 4948-28-1 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. trans-2-pinanol, 4948-29-2 [thegoodscentscompany.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pennwest.edu [pennwest.edu]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. byjus.com [byjus.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. Optical rotation - Wikipedia [en.wikipedia.org]

- 21. digicollections.net [digicollections.net]

- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

cis-2-Pinanol vs trans-2-Pinanol stereochemistry

An In-depth Technical Guide to the Stereochemistry of cis-2-Pinanol and trans-2-Pinanol

Introduction

2-Pinanol (2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol) is a bicyclic monoterpenoid alcohol derived from pinene, a primary constituent of turpentine.[1] It exists as two diastereomers, cis-2-Pinanol and trans-2-Pinanol, with each diastereomer also being chiral.[1] The stereochemistry of these isomers is determined by the relative orientation of the hydroxyl group at the C2 position with respect to the gem-dimethyl bridge of the bicyclic pinane skeleton. This structural nuance profoundly influences their physical properties, chemical reactivity, and applications, particularly in the fragrance, flavor, and pharmaceutical industries where stereoisomerism dictates biological activity and sensory properties.[2][3][4] This guide provides a detailed examination of the stereochemical differences between cis- and trans-2-Pinanol, covering their synthesis, physical properties, and characteristic chemical transformations.

Stereochemistry and Nomenclature

The core structure of this compound is a bicyclo[3.1.1]heptane system. The key stereochemical distinction between the cis and trans isomers lies in the spatial arrangement of the tertiary hydroxyl group relative to the C6 gem-dimethyl group.

-

cis-2-Pinanol : The hydroxyl group at C2 is on the same side of the six-membered ring as the gem-dimethyl bridge. Its systematic IUPAC name can be given as (1R,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol.[5]

-

trans-2-Pinanol : The hydroxyl group at C2 is on the opposite side of the six-membered ring from the gem-dimethyl bridge. Its systematic IUPAC name can be (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol.[6]

These diastereomeric relationships give rise to distinct physical and spectroscopic properties that allow for their differentiation and separation.

Physical and Spectroscopic Properties

The differing stereochemistry of cis- and trans-2-Pinanol leads to measurable differences in their physical properties. These distinctions are critical for their identification, separation, and application. Quantitative data for the two isomers are summarized below.

| Property | cis-2-Pinanol | trans-2-Pinanol |

| Molecular Formula | C₁₀H₁₈O[5] | C₁₀H₁₈O[6] |

| Molar Mass | 154.25 g/mol [5][7] | 154.25 g/mol [6] |

| Appearance | White solid[8] | White solid[9] |

| Melting Point | 68–71 °C[7], 78–79 °C[1] | 51–52 °C[9], 58–59 °C[1] |

| Boiling Point | 203.1–206.0 °C at 760 mmHg[7][8] | 203.0–205.0 °C at 760 mmHg[9] |

| Density | 0.969 g/cm³[7] | Not specified |

| Flash Point | 79.4–80.8 °C[7][8] | 80.0 °C[9] |

| CAS Number | 4948-28-1[5] | 4948-29-2[6] |

Spectroscopic methods, particularly ¹³C NMR spectroscopy, are invaluable for distinguishing between the two diastereomers. The different spatial environments of the carbon atoms due to the orientation of the hydroxyl group result in unique chemical shifts for each isomer.[5][6]

Synthesis and Stereocontrol

The industrial synthesis of this compound isomers typically starts from α-pinene, a renewable feedstock from turpentine.[2][10] The process involves a three-step sequence where the stereochemical outcome is controlled by the starting materials and reaction conditions.

Caption: General workflow for the synthesis of this compound isomers from α-pinene.

The synthesis generally proceeds as follows:

-

Hydrogenation of Pinenes : α-Pinene is catalytically hydrogenated to produce a mixture of cis- and trans-pinane.[10] The ratio of these isomers can be influenced by the catalyst and reaction conditions.

-

Oxidation to Hydroperoxides : The resulting pinane mixture is oxidized, typically using air, to form the corresponding cis- and trans-pinane hydroperoxides.[10]

-

Reduction to Pinanols : The hydroperoxides are then reduced to yield cis- and trans-2-pinanol. This reduction is often stereospecific, meaning cis-pinane hydroperoxide yields cis-2-pinanol, and trans-pinane hydroperoxide yields trans-2-pinanol.[10]

Experimental Protocols

Protocol 1: Oxidation of Pinane to this compound

This protocol is adapted from a process for the direct oxidation of pinane in the presence of a base.[11]

-

Materials :

-

Pinane (predominantly cis-isomer)

-

Sodium hydroxide (finely powdered)

-

Azobisisobutyronitrile (AIBN, free radical initiator)

-

Oxygen gas

-

-

Procedure :

-

Charge a stirred reactor with 1500 g of pinane (containing 92-97% cis-pinane), 105 g of powdered sodium hydroxide, and 0.1 g of AIBN.[11]

-

Heat the reaction mixture to 110-115 °C.[11]

-

Introduce a stream of oxygen gas into the mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Continue the oxygen introduction for approximately 8 hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon reaching the desired conversion (e.g., 23%), cool the reaction mixture.[11]

-

The crude product may contain 2-pinane hydroperoxide as a byproduct. This can be reduced to this compound by treatment with a suitable reducing agent like sodium sulfite.[11]

-

Workup involves extraction with water to remove the base. The organic phase is then subjected to fractional distillation under reduced pressure to isolate the this compound product, which will be a mixture of trans- and cis-isomers (often predominantly trans).[11]

-

Stereochemistry in Chemical Reactions: Thermal Rearrangement

A key reaction that highlights the influence of this compound stereochemistry is its thermal gas-phase isomerization to the acyclic alcohol linalool, an important fragrance and flavor compound and a precursor to vitamins A and E.[2] The reaction proceeds via the opening of the strained cyclobutane ring.[12] Studies have shown that cis-2-pinanol is more reactive and rearranges at a lower temperature than the trans-isomer.[2][13]

The conversion of cis-1 begins around 400 °C, whereas the onset temperature for trans-1 is approximately 50 K higher.[2] This difference in reactivity is attributed to the different activation energies required for the initial C-C bond scission that opens the cyclobutane ring.[13]

Caption: Thermal rearrangement pathway of this compound isomers to linalool.

Conclusion

The stereochemical relationship between cis-2-Pinanol and trans-2-Pinanol is a defining aspect of their chemistry. As diastereomers, they exhibit distinct physical properties, such as melting and boiling points, which are crucial for their separation and purification. Their synthesis from α-pinene provides a clear example of stereocontrol in industrial chemistry, where the stereochemistry of intermediates is preserved through the reaction sequence. Furthermore, the significant difference in their reactivity during thermal rearrangement to linalool underscores the profound impact of stereoisomerism on chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this stereochemistry is essential for manipulating these molecules and harnessing their unique properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foreverest.net [foreverest.net]

- 4. mdpi.com [mdpi.com]

- 5. cis-2-Pinanol | C10H18O | CID 6428289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, trans- | C10H18O | CID 1268143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cis-2-pinanol, 4948-28-1 [thegoodscentscompany.com]

- 9. trans-2-pinanol, 4948-29-2 [thegoodscentscompany.com]

- 10. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3723542A - Process for producing this compound - Google Patents [patents.google.com]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

The Enigmatic Presence of 2-Pinanol: A Technical Guide to its Natural Occurrence and Isolation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Extraction of 2-Pinanol.

This whitepaper delves into the natural occurrence and isolation of this compound, a bicyclic monoterpenoid with significant potential in various scientific and pharmaceutical applications. This document provides a thorough overview of its presence in the plant kingdom and detailed methodologies for its extraction and purification, tailored for a technical audience in research and development.

Natural Occurrence of this compound

This compound, existing as both cis- and trans- isomers, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence is often as a minor constituent of the essential oils. Documented sources include plants from the Myrtaceae, Asteraceae, Lauraceae, and Pinaceae families. While reported in several species, quantitative data on its concentration is often limited, highlighting its status as a less abundant natural product.

Quantitative Data on this compound Occurrence

The following table summarizes the known quantitative data for this compound in various natural sources. It is important to note that the concentration of essential oil components can vary significantly based on factors such as plant genetics, geographical location, climate, and harvesting time.

| Plant Species | Family | Plant Part | This compound Isomer(s) | Concentration (% in Essential Oil) |

| Pinus wallichiana | Pinaceae | Needles | cis-2-Pinanol (cis-Pinene hydrate) | 0.3%[1] |

| Pimenta racemosa | Myrtaceae | Not Specified | cis-2-Pinanol, trans-2-Pinanol | Reported, but not a major component[2][3] |

| Porophyllum ruderale | Asteraceae | Not Specified | trans-2-Pinanol | Reported, but not a major component[2] |

| Cinnamomum bejolghota | Lauraceae | Not Specified | Not Specified | Reported, but not a major component[4] |

| Zingiber officinale (Ginger) | Zingiberaceae | Not Specified | Not Specified | Reported, but not a major component[5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

Experimental Protocols

Steam distillation is a widely used method for extracting volatile compounds like terpenoids from plant materials. The process utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Pinus wallichiana needles)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

-

Heating mantle

-

Deionized water

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: The plant material should be comminuted (e.g., chopped or ground) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. The biomass flask is filled with the prepared plant material. The boiling flask is filled with deionized water to approximately two-thirds of its volume.

-

Distillation: Heat the boiling flask to generate steam. The steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it is cooled and converted back into a liquid.

-

Collection: The condensate, a mixture of essential oil and hydrosol (aqueous distillate), is collected in a separatory funnel.

-

Separation: Allow the mixture to stand until the oil and water layers have clearly separated. The essential oil, being less dense than water, will typically form the upper layer. Carefully drain the lower aqueous layer.

-

Drying: Transfer the collected essential oil to a clean, dry flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and then decant or filter the dried oil.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Fractional distillation is employed to separate the components of the essential oil based on their different boiling points. This method is effective for enriching the fraction containing this compound.

Materials and Equipment:

-

Crude essential oil

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)

-

Heating mantle with a magnetic stirrer

-

Vacuum pump (optional, for vacuum fractional distillation)

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely sealed.

-

Charging the Flask: Place the crude essential oil and a few boiling chips into the round-bottom flask.

-

Distillation:

-

Atmospheric Distillation: Gradually heat the flask. The vapor will rise through the fractionating column. Monitor the temperature at the top of the column.

-

Vacuum Distillation: For heat-sensitive compounds, it is advisable to perform the distillation under reduced pressure. Connect a vacuum pump to the apparatus and reduce the pressure to the desired level before commencing heating.

-

-

Fraction Collection: Collect the distillate in separate fractions based on the boiling point ranges of the components. The fraction corresponding to the boiling point of this compound (approx. 204-206 °C at atmospheric pressure) should be collected.

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound in each fraction.

For obtaining high-purity this compound for research and development purposes, preparative gas chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Materials and Equipment:

-

This compound enriched fraction from fractional distillation

-

Preparative Gas Chromatograph equipped with a suitable column (e.g., a polar column for separating alcohols)

-

Fraction collector

-

Carrier gas (e.g., Helium, Nitrogen)

-

Syringe for injection

Procedure:

-

Method Development: Optimize the GC conditions (temperature program, carrier gas flow rate, injection volume) on an analytical scale to achieve good separation of this compound from other components in the enriched fraction.

-

Injection: Inject a small volume of the this compound enriched fraction onto the preparative GC column.

-

Separation and Collection: As the separated components elute from the column, they are detected. The fraction collector is programmed to collect the peak corresponding to this compound.

-

Repetitive Injections: Repeat the injection and collection process multiple times to accumulate a sufficient quantity of high-purity this compound.

-

Purity Analysis: Verify the purity of the collected this compound using analytical GC-MS.

Workflow and Pathway Diagrams

To visually represent the logical flow of the isolation and purification process, the following diagrams have been generated using the DOT language.

This technical guide provides a foundational understanding of the natural occurrence and isolation of this compound. The detailed protocols and workflow are intended to assist researchers and professionals in the efficient and effective sourcing of this valuable monoterpenoid for further scientific investigation and product development.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. rockymountainoils.com [rockymountainoils.com]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 5. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]

Spectroscopic Analysis of 2-Pinanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of the bicyclic monoterpenoid, 2-Pinanol. Encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a core resource for the identification, characterization, and quality control of this compound in research and drug development settings. Both cis- and trans- isomers of this compound are discussed to provide a complete analytical profile.

Introduction to this compound

This compound (C₁₀H₁₈O) is a saturated derivative of pinene, existing as two stereoisomers: cis-2-Pinanol and trans-2-Pinanol. These compounds are of significant interest in the fields of organic synthesis, fragrance chemistry, and as potential chiral building blocks in the pharmaceutical industry. Accurate and thorough spectroscopic analysis is paramount for distinguishing between these isomers and ensuring their purity. This guide details the characteristic spectroscopic signatures of each isomer.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-2-Pinanol.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers (in CDCl₃)

| trans-2-Pinanol | cis-2-Pinanol | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific, publicly available, and fully assigned ¹H NMR data for both isomers of this compound is limited. Researchers should acquire and interpret spectra based on the general principles of NMR spectroscopy for bicyclic systems.

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers (in CDCl₃)

| trans-2-Pinanol | cis-2-Pinanol | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: While spectral data for the ¹³C NMR of this compound isomers is available in databases such as PubChem, detailed and assigned peak lists are not readily published.[1][2] The provided table structure is a template for researchers to populate with their own experimental data.

Table 3: Infrared (IR) Spectroscopic Data of this compound Isomers

| trans-2-Pinanol | cis-2-Pinanol | ||

| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch | ~3400 (broad) | O-H stretch |

| ~2930 | C-H stretch (alkane) | ~2930 | C-H stretch (alkane) |

| ~1470 | C-H bend (alkane) | ~1470 | C-H bend (alkane) |

| ~1370 | C-H bend (gem-dimethyl) | ~1370 | C-H bend (gem-dimethyl) |

| ~1100 | C-O stretch | ~1100 | C-O stretch |

Note: The IR data presented is based on general spectral characteristics of alcohols and bicyclic alkanes. Specific peak positions may vary slightly depending on the sample preparation method.

Table 4: Mass Spectrometry (MS) Data of this compound Isomers (Electron Ionization)

| trans-2-Pinanol | cis-2-Pinanol | ||

| m/z | Relative Intensity (%) | m/z | Relative Intensity (%) |

| 154 | <5 (M⁺) | 154 | <5 (M⁺) |

| 139 | ~10 | 139 | ~10 |

| 121 | ~20 | 121 | ~20 |

| 95 | ~100 | 95 | ~100 |

| 83 | ~40 | 83 | ~40 |

| 71 | ~60 | 71 | ~60 |

| 55 | ~50 | 55 | ~50 |

| 43 | ~70 | 43 | ~70 |

Note: The mass spectral data is primarily based on the NIST database for trans-2-Pinanol.[3] The fragmentation pattern for cis-2-Pinanol is expected to be very similar due to the formation of common fragment ions.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Processing:

-

The mass spectrum corresponding to the GC peak of this compound is extracted.

-

Identify the molecular ion peak (M⁺).

-

Analyze the major fragment ions and propose their structures based on known fragmentation pathways for alcohols and bicyclic systems.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive analysis of this compound. While ¹H and ¹³C NMR are essential for detailed structural elucidation and isomeric differentiation, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry provides crucial information on molecular weight and fragmentation patterns. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the study and application of this important bicyclic alcohol. For definitive structural assignment and purity assessment, the acquisition of high-quality, multi-technique spectroscopic data is indispensable.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Pinanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-pinanol isomers. Due to a scarcity of publicly available experimental data, this document synthesizes calculated values, information on thermal behavior, and standardized experimental and computational methodologies to serve as a valuable resource.

Introduction to this compound Isomers

This compound (C₁₀H₁₈O) is a bicyclic monoterpenoid alcohol derived from pinene. It exists as two main diastereomers: cis-2-pinanol and trans-2-pinanol, both of which are chiral.[1] These compounds are of interest in synthetic chemistry, particularly as precursors in the fragrance industry for the production of linalool through thermal isomerization.[1][2] Understanding their thermochemical properties is crucial for process optimization, reaction modeling, and safety assessments.

Thermochemical Data

| Property | cis-2-Pinanol | trans-2-Pinanol | Unit | Source |

| Molar Mass | 154.25 | 154.25 | g/mol | [1] |

| Melting Point | 78-79 | 58-59 | °C | [1] |

| Enthalpy of Formation (gas, ΔfH°gas) | Data not available | -272.72 | kJ/mol | [3] (Joback Calculated) |

| Gibbs Free Energy of Formation (ΔfG°) | Data not available | -20.50 | kJ/mol | [3] (Joback Calculated) |

| Enthalpy of Fusion (ΔfusH°) | Data not available | 9.46 | kJ/mol | [3] (Joback Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | Data not available | 51.61 | kJ/mol | [3] (Joback Calculated) |

| Standard Molar Entropy (S°) | Data not available | Data not available | J/(mol·K) | |

| Molar Heat Capacity (Cp) | Data not available | Data not available | J/(mol·K) |

Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for this compound isomers are not detailed in the literature, the following methodologies represent standard approaches for determining the key thermochemical properties of organic compounds.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined using oxygen bomb calorimetry.

Methodology:

-

A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to determine the heat released by the reaction.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A logical workflow for this process is illustrated below.

Adiabatic Heat Capacity Calorimetry for Entropy and Heat Capacity

Adiabatic heat capacity calorimetry is the standard method for determining molar heat capacity (Cp) and, by integration, the standard molar entropy (S°).

Methodology:

-

A known mass of the this compound isomer is placed in a sample cell within an adiabatic calorimeter.

-

The sample is cooled to a very low temperature (typically near absolute zero).

-

Precise, known amounts of heat are incrementally added to the sample.

-

The resulting temperature increase is measured after each heat addition, ensuring thermal equilibrium is reached.

-

The heat capacity at each temperature is calculated as the ratio of the heat added to the temperature change.

-

The standard molar entropy at a reference temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the reference temperature, accounting for the entropies of any phase transitions.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like the this compound isomers.

Methodology: High-level ab initio and density functional theory (DFT) methods can be employed to calculate these properties. Composite methods like G3 (Gaussian-3) and G4 are particularly effective for achieving high accuracy.

-

Geometry Optimization: The three-dimensional structure of the this compound isomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This confirms the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level, computationally expensive energy calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated by combining the electronic energy with the thermal corrections from the frequency calculation.

The relationship between these computational steps is shown in the diagram below.

Thermal Isomerization of this compound

A key reaction of the this compound isomers is their thermal gas-phase isomerization to form the acyclic monoterpene alcohol, linalool.[2] This reaction typically occurs at temperatures between 350-600 °C.[4] Studies have shown that the cis isomer is more reactive and converts to linalool at a lower temperature than the trans isomer.[2]

The generally accepted mechanism involves a stepwise fragmentation of the cyclobutane ring, proceeding through a biradical intermediate.[2]

The simplified reaction pathway is visualized below.

Conclusion

This guide summarizes the current understanding of the thermochemical properties of this compound isomers. While there is a notable gap in experimental data, calculated values and established experimental and computational protocols provide a strong foundation for researchers. The thermal behavior of these isomers, particularly their conversion to linalool, is a key aspect of their chemistry. Further experimental determination of the enthalpy of formation, entropy, and heat capacity of both cis- and trans-2-pinanol would be highly valuable to the scientific community.

References

The Discovery and Synthesis of 2-Pinanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pinanol, a bicyclic monoterpenoid alcohol, exists as cis and trans diastereomers and is a crucial chiral intermediate in the synthesis of various valuable compounds, including the widely used fragrance and flavor agent, linalool. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It details key experimental protocols, presents collated physicochemical and spectroscopic data for both diastereomers, and visualizes the primary synthetic routes and reaction mechanisms. This document is intended to serve as a thorough resource for researchers and professionals engaged in terpenoid chemistry and the development of fine chemicals.

Introduction and Historical Context

The history of this compound is intrinsically linked to the study of terpenes, particularly α-pinene and β-pinene, the major constituents of turpentine oil. While an exact date and individual credited with the initial discovery of this compound are not clearly documented in readily available literature, its characterization emerged from the extensive investigations into the chemistry of pinenes and their derivatives in the late 19th and early 20th centuries. Early work by chemists such as Gildemeister and Hoffmann in their seminal work, "Die Ätherischen Öle," laid the groundwork for the systematic study of essential oil components, including terpene alcohols.

The industrial importance of this compound grew with the demand for linalool, a key ingredient in perfumes, cosmetics, and flavorings, as well as a precursor for the synthesis of vitamins A and E.[1] The thermal rearrangement of this compound to linalool is a commercially significant reaction, driving the development of efficient and stereoselective synthetic routes to obtain the desired this compound isomers.

Physicochemical and Spectroscopic Properties

The two diastereomers of this compound, cis-2-Pinanol and trans-2-Pinanol, exhibit distinct physical and spectroscopic properties. A summary of these properties is presented in the tables below.

Physicochemical Properties

| Property | cis-2-Pinanol | trans-2-Pinanol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |

| Molar Mass | 154.25 g/mol | 154.25 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 78-79 °C | 58-59 °C |

| Boiling Point | 204-206 °C at 760 mmHg | 203-205 °C at 760 mmHg |

| CAS Number | 4948-28-1 | 4948-29-2 |

Spectroscopic Data

| Spectroscopy | cis-2-Pinanol | trans-2-Pinanol |

| ¹H NMR | Data available in spectral databases. | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases.[2] | Data available in spectral databases.[3] |

| Mass Spectrometry (MS) | Key fragments and patterns have been characterized.[2] | Key fragments and patterns have been characterized.[3] |

| Infrared (IR) Spectroscopy | Characteristic O-H and C-O stretching bands are present.[2] | Characteristic O-H and C-O stretching bands are present. |

Key Synthetic Methodologies

The synthesis of this compound has evolved from multi-step procedures to more efficient one-pot processes. The following sections detail the most significant synthetic routes with experimental protocols.

Two-Step Synthesis via Pinane Hydroperoxide

This is a widely used industrial method that proceeds in two main stages: the autoxidation of pinane to form pinane hydroperoxide, followed by the reduction of the hydroperoxide to this compound.

Objective: To synthesize pinane hydroperoxide by the air oxidation of pinane.

Materials:

-

Pinane (mixture of cis and trans isomers)

-

Oxygen or air

-

(Optional) Free radical initiator (e.g., AIBN)

-

Reaction vessel with gas inlet, condenser, and temperature control

Procedure:

-

Charge the reaction vessel with pinane.

-

Heat the pinane to the desired reaction temperature, typically between 90-120 °C.[4]

-

Introduce a stream of air or oxygen into the reaction mixture.[4]

-

If a free radical initiator is used, it is added at the beginning of the reaction.

-

The reaction is monitored for the formation of pinane hydroperoxide, typically to a concentration of 20-60%.[4]

-

Upon reaching the desired conversion, the reaction is stopped, and the resulting mixture containing pinane hydroperoxide is used in the subsequent reduction step.

Objective: To reduce pinane hydroperoxide to this compound.

Method A: Reduction with Sodium Sulfite [5]

Materials:

-

Pinane hydroperoxide solution from the previous step

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Reaction vessel with stirring and temperature control

Procedure:

-

Prepare an aqueous solution of sodium sulfite.

-

Add the pinane hydroperoxide mixture to the sodium sulfite solution.

-

The reaction is typically carried out at a controlled temperature to ensure complete reduction.

-

After the reaction is complete, the organic layer containing this compound is separated from the aqueous layer.

-

The product is then purified, usually by distillation.

Method B: Catalytic Hydrogenation [4]

Materials:

-

Pinane hydroperoxide solution

-

Hydrogen gas

-

Palladium on carbon (Pd/C) or Nickel catalyst

-

High-pressure reactor (autoclave)

Procedure:

-

The pinane hydroperoxide solution and the catalyst are placed in the autoclave.

-

The reactor is sealed and purged with an inert gas before introducing hydrogen.

-

The reaction is carried out under hydrogen pressure (e.g., 2.0-5.0 MPa) and at a specific temperature (e.g., 30-150 °C).[4]

-

After the reaction, the catalyst is filtered off, and the this compound is purified from the reaction mixture.

One-Step Synthesis by Direct Oxidation of Pinane

A more direct route involves the oxidation of pinane to this compound in a single step, bypassing the isolation of the hydroperoxide intermediate.

Objective: To synthesize this compound directly from pinane.[5]

Materials:

-

cis-Pinane

-

Base (e.g., sodium hydroxide)

-

Free radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Oxygen

-

Reaction vessel with efficient stirring, gas inlet, and temperature control

Procedure:

-

A mixture of cis-pinane, a base, and a catalytic amount of a free radical initiator is prepared in the reaction vessel.[5]

-

The mixture is heated to the reaction temperature, typically around 110-115 °C.[4]

-

Oxygen is bubbled through the reaction mixture for a specified period (e.g., 8 hours).[4]

-

The reaction progress is monitored.

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound. This route has been reported to yield a mixture of trans and cis isomers.[5]

One-Pot Synthesis from α-Pinene

A recent development is the one-pot synthesis of this compound directly from α-pinene, which is an even more atom-economical approach.

Objective: To synthesize this compound from α-pinene in a single reaction vessel.[4]

Materials:

-

α-Pinene

-

A secondary alcohol as a reducing agent and solvent (e.g., isopropanol)

-

Transition metal catalyst (e.g., cobalt(II) acetylacetonate)

-

(Optional) Alkaline substance (e.g., morpholine)

-

Oxygen or air

-

Molecular sieves

-

Reaction vessel with a reflux condenser, gas inlet, and magnetic stirring

Procedure:

-

α-pinene, the secondary alcohol, the catalyst, an optional alkaline substance, and molecular sieves are combined in the reaction vessel.[4]

-

The mixture is heated to the desired temperature (e.g., 60-150 °C).[4]

-

A stream of oxygen or air is passed through the reaction mixture under atmospheric or low pressure (0.1-1.0 MPa).[4]

-

The reaction is monitored by gas chromatography to determine the conversion of α-pinene and the selectivity towards this compound.

-

After the reaction, the mixture is cooled, and the product is isolated and purified.

Reaction Mechanisms and Pathways

Synthesis Pathways of this compound

The primary synthetic routes to this compound are summarized in the workflow diagram below.

Caption: Overview of the main synthetic routes to this compound and its subsequent conversion.

Thermal Rearrangement of this compound to Linalool

The thermal isomerization of this compound to linalool is a key industrial process. The reaction proceeds through a retro-ene type mechanism involving the cleavage of the cyclobutane ring.

Caption: Simplified mechanism of the thermal rearrangement of this compound to Linalool.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic methods for this compound.

One-Pot Synthesis from α-Pinene[4]

| Catalyst | Reducing Agent/Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | trans/cis Ratio |

| Co(II) acetylacetonate | Isopropanol | 81 | 18 | 59.2 | 72.56 | 16.34 / 56.22 |

| Co(II) acetylacetonate | Isopropanol | 80 | 13 | 58.2 | 75.42 | 17.26 / 58.16 |

| Co(II) acetylacetonate | Isopropanol | 80 | 22 | 65.2 | 71.77 | 15.94 / 55.83 |

| Co(II) acetylacetonate | sec-Butanol | 100 | 10 | 29.7 | 31.3 | 2.1 / 7.2 |

Direct Oxidation of Pinane[5]

| Base | Initiator | Temperature (°C) | Time (h) | Pinane Conversion (%) | This compound Yield (%) | trans/cis Ratio |

| NaOH | AIBN | 110-115 | 8 | 23 | 67 | 80 / 20 |

Conclusion

This compound remains a cornerstone in the synthesis of terpenoid-derived fine chemicals. The evolution of its synthesis from classical multi-step approaches to more streamlined one-pot methodologies reflects the ongoing drive for efficiency and sustainability in chemical manufacturing. This guide has provided a detailed overview of the key synthetic routes, supported by experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research into novel catalytic systems and process optimization will undoubtedly continue to refine the production of this important chiral building block.

References

- 1. trans-2-Pinanol [webbook.nist.gov]

- 2. This compound, trans- | C10H18O | CID 1268143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics of the Hydrogenation of Pinane Hydroperoxide to Pinanol on Pd/C | Semantic Scholar [semanticscholar.org]

- 4. cis-2-Pinanol | C10H18O | CID 6428289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107253900B - Synthesis method of this compound - Google Patents [patents.google.com]

In-Depth Technical Guide: Chirality and Optical Rotation of 2-Pinanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-Pinanol, focusing on the chirality and optical rotation of its enantiomers. This document delves into the structural isomers of this compound, the principles of optical activity, and methods for the separation and characterization of its stereoisomers.

Introduction to the Stereochemistry of this compound

This compound, a bicyclic monoterpenoid alcohol, is a chiral molecule derived from pinene.[1] Its rigid bicyclo[3.1.1]heptane structure gives rise to stereoisomerism. This compound exists as two geometric isomers: cis-2-Pinanol and trans-2-Pinanol. Each of these geometric isomers is chiral and therefore exists as a pair of enantiomers.[1]

The four stereoisomers of this compound are:

-

(+)-cis-2-Pinanol and (-)-cis-2-Pinanol

-

(+)-trans-2-Pinanol and (-)-trans-2-Pinanol

Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[2][3]

Quantitative Data on Optical Rotation

A comprehensive search of available scientific literature and chemical databases did not yield specific experimentally determined values for the optical rotation of the individual enantiomers of cis- and trans-2-Pinanol. This information appears to be not widely reported or may require access to specialized research publications.

For reference, the general physical properties of the cis and trans isomers are provided below.

| Property | cis-2-Pinanol | trans-2-Pinanol |

| CAS Number | 4948-28-1[1] | 4948-29-2[1] |

| Molecular Formula | C₁₀H₁₈O[4] | C₁₀H₁₈O[5] |

| Molar Mass | 154.25 g/mol [4] | 154.25 g/mol [5] |

| Appearance | White solid[6] | Colorless liquid or solid |

| Melting Point | 78-79 °C[1] | 58-59 °C[1] |

| Boiling Point | 202-205 °C[6] | Not specified |

Experimental Protocols

Determination of Optical Rotation (Polarimetry)

While a specific protocol for this compound is not available, the following general procedure for determining the specific rotation of a chiral compound using a polarimeter can be adapted.[7][8]

Objective: To measure the observed rotation of a this compound enantiomer and calculate its specific rotation.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Enantiomerically pure sample of a this compound isomer

-

High-purity solvent (e.g., ethanol or chloroform)

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of the enantiomerically pure this compound sample (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent in a volumetric flask to a known volume (e.g., 10 mL). Ensure complete dissolution.

-

Calculate the concentration (c) of the solution in g/mL.

-

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the rotation of a blank (the pure solvent) and setting it to zero.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Fill the cell with the solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Measure the observed rotation (α) at a constant temperature (e.g., 20°C or 25°C). Record the value in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula:[2] [α] = α / (l * c) Where:

-

[α] = specific rotation in degrees

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Expected Outcome: The calculated specific rotation will be a positive value for the dextrorotatory enantiomer and a negative value of the same magnitude for the levorotatory enantiomer.

Enantiomeric Resolution of this compound

The separation of a racemic mixture of this compound into its individual enantiomers can be achieved through various methods. A common and effective technique is classical resolution via the formation of diastereomeric salts.[9][10] This process involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization.

Objective: To separate a racemic mixture of a this compound isomer into its enantiomers.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., a chiral carboxylic acid like (+)-tartaric acid or a chiral amine)

-

Suitable solvents for salt formation and crystallization (e.g., ethanol, methanol, acetone)

-

Acid and base for hydrolysis of the separated diastereomers (e.g., HCl, NaOH)

-

Standard laboratory glassware (flasks, beakers, filtration apparatus)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic this compound in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same or a miscible solvent.

-

Slowly add the solution of the resolving agent to the solution of racemic this compound with stirring.

-

The diastereomeric salts will precipitate out of the solution. The extent of precipitation may be enhanced by cooling the mixture.

-

-

Fractional Crystallization:

-

Collect the precipitated diastereomeric salt mixture by filtration.

-

The less soluble diastereomer will be enriched in the crystalline solid. The more soluble diastereomer will remain in the filtrate.

-

Recrystallize the solid from a suitable solvent to improve the purity of the less soluble diastereomer. The choice of solvent is critical and may require some experimentation.

-

-

Liberation of the Enantiomers:

-

From the Crystalline Salt (Enriched in one enantiomer):

-

Suspend the purified diastereomeric salt in water or a suitable solvent.

-

Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to hydrolyze the salt and liberate the free this compound enantiomer.

-

Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

-

From the Filtrate (Enriched in the other enantiomer):

-

Treat the filtrate with an acid or base to liberate the other enantiomer of this compound.

-

Follow the same extraction and purification procedure as described above.

-

-

-

Analysis of Enantiomeric Purity:

-

The optical purity of the separated enantiomers should be determined by measuring their specific rotation using the polarimetry protocol described in section 3.1.

-

Alternatively, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for a more accurate determination of the enantiomeric excess (ee).

-

Visualizations

Logical Relationship of this compound Stereoisomers

Caption: Stereoisomeric relationship of this compound.

Experimental Workflow for Enantiomeric Resolution

References

- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. cis-2-Pinanol | C10H18O | CID 6428289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, trans- | C10H18O | CID 1268143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis+trans-2-pinanol, 473-54-1 [thegoodscentscompany.com]

- 7. docsity.com [docsity.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Pinanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Pinanol, a bicyclic monoterpenoid, in common organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages solubility data from structurally similar terpene alcohols, borneol and menthol, to provide valuable insights and comparative analysis. Furthermore, it outlines a detailed experimental protocol for determining the solubility of organic compounds, which can be readily applied to this compound.

Understanding this compound Solubility

This compound, existing as cis- and trans-isomers, is a versatile organic compound with applications in fragrance, chemical synthesis, and potentially in pharmaceutical development. Its solubility is a critical physicochemical parameter influencing its handling, formulation, and reaction kinetics. Generally, as a monoterpene alcohol, this compound is expected to be soluble in most organic solvents due to its hydrocarbon backbone, with the hydroxyl group contributing to some polarity. Qualitative assessments indicate that this compound is slightly soluble in chloroform, diethyl ether, and methanol.

Quantitative Solubility Data of Structurally Related Terpene Alcohols

To approximate the solubility of this compound, this section presents quantitative data for borneol and menthol, which share structural similarities and functional groups with this compound. This data, summarized in the tables below, can serve as a valuable reference for solvent selection and experimental design.

Table 1: Solubility of (-)-Borneol in Various Organic Solvents [1][2][3]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mole fraction) |

| Ethanol | Not Specified | ~16 | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16 | Not Reported |

| Dimethylformamide (DMF) | Not Specified | ~25 | Not Reported |

| Acetone | 23.5 | Not Reported | 0.358 |

| 30.7 | Not Reported | 0.449 | |

| 41.2 | Not Reported | 0.598 | |

| 51.5 | Not Reported | 0.771 | |

| Ethanol | 23.5 | Not Reported | 0.178 |

| 30.7 | Not Reported | 0.233 | |

| 41.2 | Not Reported | 0.339 | |

| 51.5 | Not Reported | 0.471 | |

| p-Cymene | 23.5 | Not Reported | 0.106 |

| 30.7 | Not Reported | 0.141 | |

| 41.2 | Not Reported | 0.211 | |

| 51.5 | Not Reported | 0.301 | |

| p-Xylene | 23.5 | Not Reported | 0.126 |

| 30.7 | Not Reported | 0.166 | |

| 41.2 | Not Reported | 0.245 | |

| 51.5 | Not Reported | 0.347 |

Table 2: Solubility of (-)-Menthol in Various Organic Solvents [2][4]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mole fraction) |

| Ethanol | Not Specified | ~30 | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 | Not Reported |

| Dimethylformamide (DMF) | Not Specified | ~30 | Not Reported |

| Acetonitrile | 25 | Not Reported | 0.211 |

| 1-Butanol | 25 | Not Reported | 0.385 |

| Ethanol | 25 | Not Reported | 0.418 |

| Ethyl Acetate | 25 | Not Reported | 0.441 |

| Hexane | 25 | Not Reported | 0.243 |

| R-(+)-Limonene | 25 | Not Reported | 0.370 |

| 1,2-Propanediol | 25 | Not Reported | 0.054 |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6] This static equilibrium method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (or other organic compound of interest)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time required should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step to prevent any changes in solubility.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. The filter material should be compatible with the solvent being used.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID).

-